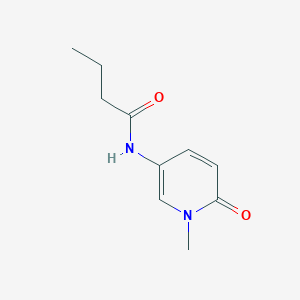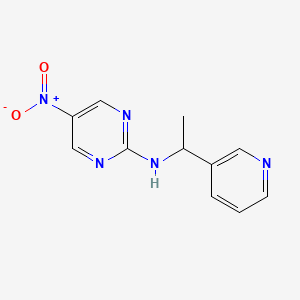![molecular formula C14H17NO4 B7586791 (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), a member of the G protein-coupled receptor family.
作用机制
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid acts as a positive allosteric modulator of mGluR4. This receptor is primarily found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release and neuroprotective effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in lab experiments is its selectivity for mGluR4. This allows researchers to study the specific effects of mGluR4 activation without interference from other receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for research on (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another area of interest is the potential use of this compound as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release.
合成方法
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with a strong acid to yield this compound.
科学研究应用
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11(12(17)18)15-13(19)14(7-4-8-14)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCSFCKOLHJDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)